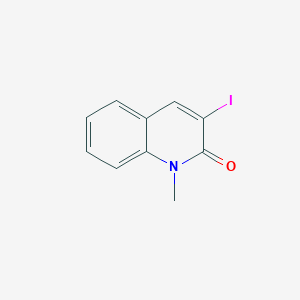
(S)-2-Isopropylaminopropane-1-Ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Isopropylaminopropane-1-Ol is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of an isopropylamino group attached to a propane-1-ol backbone. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylaminopropane-1-Ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-Isopropylaminopropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the reduction of (S)-2-Isopropylaminopropanal using sodium borohydride (NaBH4) in an alcohol solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts and enantioselective reduction techniques is crucial to obtain the desired enantiomeric purity. Additionally, purification processes such as distillation and recrystallization are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Isopropylaminopropane-1-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: (S)-2-Isopropylaminopropanone or (S)-2-Isopropylaminopropanal.
Reduction: Secondary amines.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
(S)-2-Isopropylaminopropane-1-Ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to exhibit enantioselective interactions, leading to distinct biological effects. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.
Comparaison Avec Des Composés Similaires
- ®-2-Isopropylaminopropane-1-Ol
- 2-Aminopropane-1-Ol
- 2-Isopropylaminoethanol
Comparison: (S)-2-Isopropylaminopropane-1-Ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its enantiomer ®-2-Isopropylaminopropane-1-Ol, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the isopropylamino group differentiates it from 2-Aminopropane-1-Ol, which lacks the isopropyl substituent, leading to variations in chemical reactivity and biological interactions. Similarly, 2-Isopropylaminoethanol has a shorter carbon chain, resulting in different physicochemical properties and applications.
Propriétés
Numéro CAS |
129156-64-5 |
|---|---|
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3 |
Clé InChI |
VGZJOXPMODLELN-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CO |
SMILES isomérique |
C[C@@H](CO)NC(C)C |
SMILES canonique |
CC(C)NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


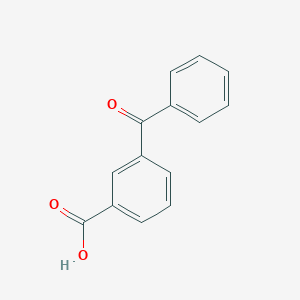

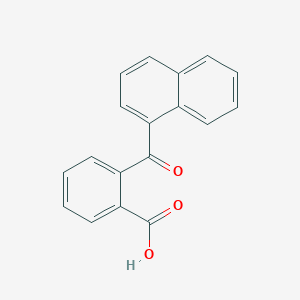
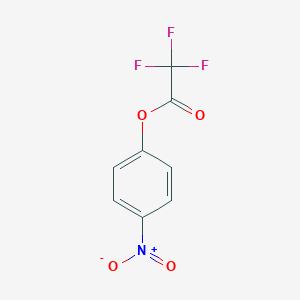

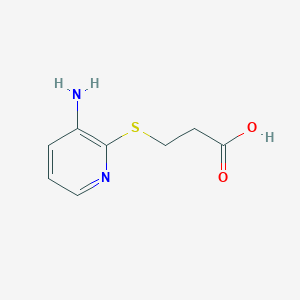
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)



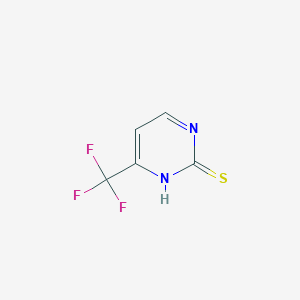
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

